12-Oxoleukotriene B4

Beschreibung

Contextualization within Lipid Mediator Biochemistry

Eicosanoids are a diverse family of oxygenated fatty acids derived primarily from arachidonic acid and other polyunsaturated fatty acids. These molecules act as potent, local mediators involved in a wide array of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. wikidata.orgnih.govfoodb.cawikipedia.org The eicosanoid family includes prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins. wikidata.orgnih.govwikipedia.org Leukotrienes, specifically, are generated via the 5-lipoxygenase (5-LO) pathway. wikidata.orgwikipedia.orgwikipedia.org The initial product of 5-LO action on arachidonic acid is Leukotriene A4 (LTA4), an unstable epoxide. wikipedia.org LTA4 is then enzymatically converted into either Leukotriene B4 (LTB4) by LTA4 hydrolase or to cysteinyl leukotrienes (Leukotriene C4, Leukotriene D4, and Leukotriene E4) by LTC4 synthase. wikidata.orgwikipedia.orgwikipedia.org LTB4 is a dihydroxy fatty acid known for its potent chemotactic and activating effects on leukocytes, particularly neutrophils, playing a central role in inflammatory responses. lipidmaps.orglipidmaps.orgontosight.aicenmed.comnih.gov 12-Oxo-LTB4 emerges within this biochemical landscape as a product of LTB4 metabolism, representing a step towards the inactivation or further transformation of this potent mediator. lipidmaps.orgnih.govlipidmaps.org

Historical Perspectives on Leukotriene B4 Metabolism Research

Research into the metabolism of Leukotriene B4 has been ongoing for several decades, driven by the need to understand how the biological activity of this potent mediator is controlled. Early studies aimed to elucidate the various metabolic pathways that LTB4 undergoes in different cell types and tissues. Investigations in isolated rat liver cells, human keratinocytes, human polymorphonuclear leukocytes, and cultured HepG2 cells revealed diverse metabolic routes for LTB4. lipidmaps.orguni.lucenmed.com Key metabolic transformations identified included omega-oxidation, which leads to the formation of 20-hydroxy-LTB4 and subsequently 20-carboxy-LTB4, and a pathway involving dehydrogenation at the C-12 position. lipidmaps.orguni.lu The enzyme responsible for the latter, Leukotriene B4 12-hydroxydehydrogenase (also known as PTGR1), was a subject of significant research interest, leading to its purification and cloning. lipidmaps.orglipidmaps.orguni.lu These historical studies laid the groundwork for recognizing the importance of 12-oxidation as a distinct metabolic fate for LTB4.

Significance of 12-Oxo-Leukotriene B4 as a Key Intermediate Metabolite

12-Oxo-Leukotriene B4 is recognized as a key intermediate in the metabolic cascade of LTB4. lipidmaps.orgnih.govlipidmaps.org Its formation from LTB4 is catalyzed by the enzyme Leukotriene B4 12-hydroxydehydrogenase (PTGR1). lipidmaps.orglipidmaps.orguni.lu This enzymatic conversion represents an initial step in the metabolic inactivation of LTB4, particularly observed in various tissues outside of leukocytes. lipidmaps.org The introduction of a ketone group at the C-12 position significantly alters the biological properties of the molecule compared to the parent compound, LTB4. Research has demonstrated that 12-Oxo-LTB4 is considerably less potent than LTB4 in stimulating key neutrophil functions such as calcium mobilization and migration. For instance, studies have reported EC50 values for 12-Oxo-LTB4 in stimulating calcium levels in human neutrophils at 33 nM, compared to LTB4's EC50 of 0.46 nM. nih.govlipidmaps.org Similarly, 12-Oxo-LTB4 is less potent at stimulating neutrophil migration, with an EC50 of 170 nM compared to LTB4's 2.7 nM. nih.govlipidmaps.org

These findings highlight the role of 12-oxidation as a crucial mechanism for reducing the pro-inflammatory activity of LTB4, thereby contributing to the resolution or modulation of inflammatory responses. lipidmaps.orguni.lu Further metabolism of 12-Oxo-LTB4 can occur, including its rapid conversion to 10,11-dihydro-12-oxo-LTB4, followed by reduction of the 12-oxo group. lipidmaps.org The presence of 12-Oxo-LTB4 and its downstream metabolites in biological samples, such as human urine and lung tissue, further underscores its relevance as an important intermediate in LTB4 catabolism in vivo. foodb.calipidmaps.orglipidmaps.org The metabolic pathway involving 12-Oxo-LTB4 provides an alternative control mechanism for LTB4-mediated signals, distinct from the well-characterized omega-oxidation pathway. uni.lu

Detailed research findings on the biological activities of 12-Oxo-LTB4 compared to LTB4 are summarized below.

| Activity in Human Neutrophils | LTB4 (EC50) | 12-Oxo-LTB4 (EC50) |

| Calcium Mobilization | 0.46 nM lipidmaps.org | 33 nM nih.govlipidmaps.org |

| Neutrophil Migration | 2.7 nM lipidmaps.org | 170 nM nih.govlipidmaps.org |

The enzymatic conversion of LTB4 to 12-Oxo-LTB4 by LTB4 12-hydroxydehydrogenase (PTGR1) involves specific kinetic parameters. Studies on purified enzymes, such as rat hepatic DIG-1 (an enzyme with LTB4 12-hydroxydehydrogenase activity), have determined apparent Km and Vmax values for this conversion. For instance, an apparent Km of 28 µM and a Vmax of 8.1 nmol 12-oxo-LTB4 formed/min/mg purified protein have been reported. lipidmaps.org These kinetic properties influence the rate at which LTB4 is converted to its less active metabolite, impacting the duration and intensity of LTB4-mediated effects.

Structure

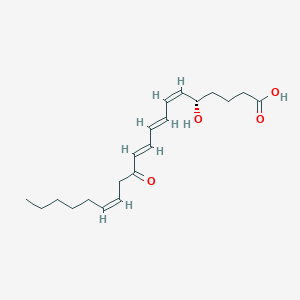

2D Structure

Eigenschaften

IUPAC Name |

(5S,6Z,8E,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,19,22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVWVCVZWMJXOK-NOJHDUNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC(=O)/C=C/C=C/C=C\[C@H](CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869862 | |

| Record name | 12-Oxoleukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12-Keto-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

136696-10-1 | |

| Record name | 12-Oxoleukotriene B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136696-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Oxoleukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-Keto-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Pathways of 12 Oxo Leukotriene B4 Formation

Precursor Pathways of Leukotriene B4 (LTB4)

The biosynthesis of LTB4 originates from the polyunsaturated fatty acid, arachidonic acid, through the action of the 5-lipoxygenase pathway.

The synthesis of leukotrienes is initiated when arachidonic acid is liberated from membrane phospholipids (B1166683) by the enzyme phospholipase A2. researchgate.net The free arachidonic acid is then metabolized by the 5-lipoxygenase (5-LOX) enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP). researchgate.net This enzymatic action converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). researchgate.net 5-HPETE serves as a crucial intermediate, which is subsequently transformed into the unstable epoxide, Leukotriene A4 (LTA4). researchgate.netresearchgate.net This pathway is a key target for anti-inflammatory drug development, as its inhibition can block the production of all leukotrienes. acs.org

The unstable intermediate, LTA4, is a branch point in the leukotriene synthesis pathway. It can be converted to LTB4 through the catalytic action of the enzyme Leukotriene A4 hydrolase (LTA4H). nih.govwikipedia.org LTA4H is a cytosolic, zinc-containing enzyme that stereospecifically hydrolyzes the epoxide of LTA4 to form the diol LTB4. nih.gov This conversion is a critical step, as LTB4 is a potent chemoattractant for neutrophils and other leukocytes, playing a significant role in inflammatory responses. nih.govwikipedia.org Eosinophils, for instance, have been shown to express LTA4H and generate LTB4, contributing to inflammation in conditions like asthma. nih.gov

Enzymatic Conversion of LTB4 to 12-Oxo-Leukotriene B4

The biological activity of LTB4 is tightly regulated through metabolic inactivation. One of the primary pathways for this inactivation is its conversion to 12-Oxo-LTB4.

The enzymatic conversion of LTB4 to 12-Oxo-LTB4 is catalyzed by Leukotriene B4 12-hydroxydehydrogenase (LTB4 12-HD), also known as Prostaglandin (B15479496) Reductase 1 (PTGR1). nih.govgenecards.orgresearchgate.net This enzyme is essential for the inactivation of eicosanoids. nih.gov It specifically acts on the 12(R)-hydroxy group of LTB4. nih.govresearchgate.net The resulting product, 12-Oxo-LTB4, is significantly less potent than LTB4 in stimulating biological responses such as calcium mobilization and neutrophil migration. researchgate.netcaymanchem.commedchemexpress.com For example, 12-Oxo-LTB4 is about 70 to 100 times less potent than LTB4 at stimulating calcium mobilization in human neutrophils. researchgate.netcaymanchem.com

LTB4 12-HD has been purified and characterized from various sources, revealing key properties of the enzyme. An early study successfully purified the enzyme to apparent homogeneity from the cytosol fraction of porcine kidney. nih.govresearchgate.net This research identified it as a novel protein with a molecular weight of approximately 35,000 Daltons. nih.govresearchgate.net The enzyme was found to be widely distributed in porcine tissues, with the highest activities observed in the kidney and liver. nih.govresearchgate.net Substrate specificity studies showed that LTB4 and its 6-trans isomer were the best substrates, while other related compounds like monohydroxyeicosatetraenoic acids and prostaglandins (B1171923) were not effective substrates. nih.govresearchgate.net Another study identified the enzyme from rat liver cytosol as a 2-alkenal reductase, which also functions as LTB4 12-HD. nih.gov

| Source Organism | Tissue/Cellular Fraction | Molecular Weight (kDa) | Optimal Substrates | Reference |

|---|---|---|---|---|

| Porcine | Kidney Cytosol | 35 | Leukotriene B4, 6-trans-LTB4 | nih.govresearchgate.net |

| Rat | Liver Cytosol | Not specified | Eicosanoids (Prostaglandins, Leukotrienes) | nih.gov |

The catalytic activity of LTB4 12-hydroxydehydrogenase is dependent on the presence of a specific cofactor. The enzyme requires nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) for the oxidation of LTB4 to 12-Oxo-LTB4. nih.govresearchgate.netproteopedia.orgebi.ac.uk The reaction involves the transfer of a hydride from the 12-hydroxyl group of LTB4 to NADP+, resulting in the formation of 12-Oxo-LTB4 and NADPH. nih.govebi.ac.uk This NADP+-dependent mechanism is a characteristic feature of this dehydrogenase. nih.govproteopedia.org

| Substrates | Enzyme | Products | Reference |

|---|---|---|---|

| Leukotriene B4 + NADP+ | Leukotriene B4 12-hydroxydehydrogenase (LTB4 12-HD) | 12-Oxo-Leukotriene B4 + NADPH + H+ | ebi.ac.uk |

Role of Leukotriene B4 12-Hydroxydehydrogenase (LTB4 12-HD)

Specificity of Substrate Interaction

The enzymatic oxidation of the 12-hydroxyl group of LTB4 is carried out by at least two distinct enzymes, each with unique substrate specificities and cofactor requirements.

One key enzyme is a microsomal 12-hydroxyeicosanoid dehydrogenase (12-HEDH) , which has been identified in porcine polymorphonuclear leukocytes. nih.gov This enzyme utilizes NAD+ as a cofactor to catalyze the oxidation of various 12-hydroxyeicosanoids. nih.govnih.gov Its substrates include not only LTB4 but also both stereoisomers of 12-hydroxyeicosatetraenoic acid, 12(S)-HETE and 12(R)-HETE, which it metabolizes with apparently equal efficiency. nih.gov The catalytic activity of this microsomal enzyme is dependent on the presence of a 12-hydroxyl group that is preceded by at least two conjugated double bonds in the substrate molecule. nih.gov

A second, distinct enzyme is the cytosolic Leukotriene B4 12-hydroxydehydrogenase (LTB4 12-HD) . nih.gov This enzyme is dependent on NADP+ as its cofactor. nih.govnih.gov In stark contrast to the microsomal 12-HEDH, LTB4 12-HD does not utilize 12-HETE as a substrate. nih.gov Its activity is more specific to LTB4 and other 5,12-dihydroxyeicosanoids (5,12-diHETEs). nih.govnih.gov This enzyme demonstrates broad specificity for other eicosanoids, acting upon 15-oxo-prostaglandins and 15-oxo-lipoxin A4, highlighting its versatile role in lipid mediator metabolism. nih.govresearchgate.net

| Enzyme Feature | Microsomal 12-HEDH | Cytosolic LTB4 12-HD / PTGR1 |

|---|---|---|

| Cellular Location | Microsomal | Cytosolic |

| Cofactor | NAD+ | NADP+ |

| Substrate: LTB4 | Yes | Yes |

| Substrate: 12-HETE | Yes (both R and S isomers) | No |

| Other Substrates | Other 12-hydroxyeicosanoids | 15-oxo-Prostaglandins, 15-oxo-Lipoxin A4 |

Homology with 15-Oxo-Prostaglandin 13-Reductase (PGR/PTGR1)

Subsequent research and cloning have revealed that the cytosolic LTB4 12-HD is identical to a previously characterized enzyme known as 15-oxo-prostaglandin 13-reductase (PGR) . nih.gov This bifunctional enzyme is now systematically referred to as Prostaglandin Reductase 1 (PTGR1). ebi.ac.ukfrontiersin.org Therefore, PTGR1 possesses the dual capacity to inactivate both pro-inflammatory leukotrienes via its dehydrogenase activity and prostaglandins through its reductase activity. nih.govnih.gov

The homology is confirmed by high amino acid sequence identity across different species; for instance, the guinea-pig and porcine enzymes share a 78% identity. nih.gov The NAD+/NADP+ binding domain, crucial for its catalytic function, is particularly well-conserved among mammalian species. nih.gov

While the enzyme acts on both LTB4 and 15-oxo-prostaglandins, its catalytic efficiency is markedly different for the two functions. Studies on the recombinant guinea-pig enzyme confirmed that the catalytic rate (kcat) for its 15-oxo-prostaglandin reductase activity is approximately 200 times higher than that for its LTB4 12-hydroxydehydrogenase activity. nih.govresearchgate.net This suggests that while it plays a definite role in LTB4 inactivation, its primary function may be the catabolism of prostaglandins. researchgate.net

Cellular and Tissue Distribution of 12-Oxo-Leukotriene B4 Producing Enzymes

The enzymes responsible for 12-oxo-LTB4 production exhibit a distinct and largely non-overlapping tissue distribution, which has significant implications for the site-specific regulation of LTB4 activity.

Expression Profiles in Various Organ Systems (e.g., kidney, liver, lung, leukocytes)

The distribution of the two primary enzymes is notably different. The NAD+-dependent microsomal 12-HEDH has been identified in porcine polymorphonuclear leukocytes, indicating a role for this pathway within immune cells. nih.gov

In contrast, the NADP+-dependent cytosolic LTB4 12-HD/PTGR1 is highly expressed in tissues responsible for detoxification and metabolism but is conspicuously absent from leukocytes. nih.gov Northern and Western blot analyses in guinea pigs have shown that PTGR1 is widely expressed in the liver, kidney, small intestine, spleen, and stomach. nih.gov Immunohistochemical studies have further refined this distribution, localizing the enzyme to specific cell types:

Kidney: Epithelial cells of the calyx and collecting tubules. nih.gov

Liver: Hepatocytes. nih.gov

Lung: Epithelial cells of the airway and alveoli. nih.gov

Gastrointestinal Tract: Epithelial cells in the small intestine and stomach. nih.gov

| Organ/Cell Type | Microsomal 12-HEDH | Cytosolic LTB4 12-HD / PTGR1 |

|---|---|---|

| Leukocytes | Present (porcine neutrophils) | Absent |

| Liver | Not reported | High expression (Hepatocytes) |

| Kidney | Not reported | High expression (Tubular epithelial cells) |

| Lung | Not reported | Expressed (Airway/alveolar epithelial cells) |

| Intestine/Stomach | Not reported | High expression (Epithelial cells) |

| Spleen | Not reported | Expressed |

Regulation of Enzyme Expression and Activity

The regulation of the enzymes that produce 12-oxo-LTB4 occurs at both the transcriptional level and through direct modulation of enzyme activity. Research has primarily focused on the regulation of the more widely distributed PTGR1.

Transcriptional Regulation: The expression of the PTGR1 gene is controlled by the transcription factor Nuclear Factor (erythroid-derived-2)-like-2 (NRF2) . nih.gov NRF2 binds to a specific antioxidant response element (ARE) located in the promoter region of the PTGR1 gene, inducing its expression. nih.gov This links the enzyme's expression to cellular antioxidant responses. nih.govfrontiersin.org Furthermore, the PTGR1 promoter contains Z-DNA forming sequences (ZFS), which can enhance transcription. nih.gov The regulatory activity of this ZFS is, in turn, suppressed by a specific microRNA, miR-6867-5p , which binds to the ZFS and inhibits PTGR1 expression. nih.gov

Regulation of Activity: The catalytic activity of LTB4 12-HD/PTGR1 can be inhibited by some nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Additionally, structural analysis of the enzyme suggests a potential allosteric regulatory mechanism. It is proposed that a Src homology 3 (SH3) domain may interact with a proline-rich helix at the enzyme's dimer interface, which could disrupt the substrate-binding pore and thereby regulate its catalytic function. nih.gov

Metabolic Fate and Subsequent Biotransformation of 12 Oxo Leukotriene B4

Reduction to Dihydro Metabolites

A key pathway in the metabolism of 12-oxo-LTB4 involves its reduction to dihydro metabolites. This process begins with the saturation of a double bond, followed by the reduction of the keto group, leading to the formation of more stable and less biologically active compounds. caymanchem.comnih.gov

The immediate metabolic fate of 12-oxo-LTB4 is its rapid conversion to 10,11-dihydro-12-oxo-LTB4. caymanchem.comnih.gov This reaction involves the reduction of the conjugated diene system present in the parent molecule. Specifically, the double bond at the 10,11-position is saturated. nih.govnih.govresearchgate.net This enzymatic step is a crucial prerequisite for the subsequent reduction of the 12-oxo group. nih.gov The formation of 10,11-dihydro-12-oxo-LTB4 marks a significant step in the inactivation pathway of LTB4-related compounds. researchgate.net

Following the formation of 10,11-dihydro-12-oxo-LTB4, the 12-oxo group is then reduced to a hydroxyl group, yielding 10,11-dihydro-leukotriene B4. caymanchem.comresearchgate.net This conversion effectively removes the keto functional group introduced in the initial oxidation of LTB4. The resulting metabolite, 10,11-dihydro-LTB4, can be interconverted with 10,11-dihydro-12-oxo-LTB4, suggesting an equilibrium between these two compounds. nih.govresearchgate.net Further metabolism can also lead to the formation of stereoisomers, such as 10,11-dihydro-12-epi-LTB4. researchgate.netnih.gov

The reduction of 12-oxo-LTB4 to its dihydro metabolites is a multi-step process involving specific enzymes. The initial oxidation of LTB4 to 12-oxo-LTB4 is carried out by a microsomal 12-hydroxyeicosanoid dehydrogenase in the presence of NAD+. nih.gov The subsequent reduction of the 10,11-double bond of 12-oxo-LTB4 is catalyzed by a cytosolic enzyme with Δ10-reductase activity, which requires NADH as a cofactor. nih.govresearchgate.net This enzyme has also been identified as a 2-alkenal reductase, which is part of the leukotriene B4 12-hydroxydehydrogenase/15-ketoprostaglandin Δ13-reductase (LTB4 12-HD/PGR) family, highlighting its role in the metabolism of various eicosanoids. nih.gov

| Metabolic Step | Substrate | Product | Key Enzyme/Activity | Cofactor |

|---|---|---|---|---|

| Formation of Dihydro-Oxo Metabolite | 12-Oxo-Leukotriene B4 | 10,11-Dihydro-12-Oxo-Leukotriene B4 | Δ10-reductase | NADH |

| Reduction of Keto Group | 10,11-Dihydro-12-Oxo-Leukotriene B4 | 10,11-Dihydro-Leukotriene B4 | Not specified | Not specified |

Further Catabolic Pathways

Once the dihydro metabolites are formed, they are subjected to further catabolic processes that facilitate their excretion from the body. These pathways primarily involve omega- and beta-oxidation, which are common mechanisms for fatty acid degradation. researchgate.nethmdb.caacs.org

The downstream metabolites of 12-oxo-LTB4, such as 10,11-dihydro-LTB4, undergo omega-oxidation. researchgate.net This process, carried out by cytochrome P450 enzymes of the CYP4F family, introduces a hydroxyl group at the terminal (omega) carbon of the fatty acid chain. hmdb.cawikipedia.org This initial hydroxylation is followed by further oxidation to an aldehyde and then to a carboxylic acid. wikipedia.orgnih.gov Once the omega-carboxyl group is formed, the molecule can undergo beta-oxidation from the omega-end, progressively shortening the carbon chain. hmdb.cahmdb.cahmdb.ca This catabolic sequence is a major pathway for the inactivation of LTB4 and its metabolites in human polymorphonuclear leukocytes. nih.govnih.gov

The process of omega-oxidation culminates in the formation of ω-carboxy metabolites. researchgate.net For instance, the oxidation of the terminal methyl group of LTB4 metabolites results in the formation of compounds such as 20-carboxy-leukotriene B4. nih.govhmdb.ca These dicarboxylic acid products are more water-soluble and are readily excreted, primarily in the urine and feces. researchgate.net The formation of these ω-carboxy metabolites represents the final step in the catabolic degradation of LTB4 and its derivatives, ensuring the termination of their biological activity. acs.orgnih.gov

| Catabolic Pathway | Description | Key Enzymes | Final Products |

|---|---|---|---|

| Omega-Oxidation | Oxidation at the terminal carbon (ω-carbon) of the fatty acid chain. | Cytochrome P450 (CYP4F family) | ω-hydroxy and ω-carboxy metabolites |

| Beta-Oxidation | Sequential removal of two-carbon units from the carboxyl end of the fatty acid. | Various beta-oxidation enzymes | Chain-shortened metabolites |

Glutathione (B108866) Conjugation and Dihydro Metabolite Formation

The biotransformation of 12-Oxo-leukotriene B4 (12-Oxo-LTB4) is a critical process in the metabolic inactivation of its precursor, leukotriene B4 (LTB4). This process involves distinct pathways, including the formation of glutathione conjugates and various dihydro metabolites. In studies with cultured human keratinocytes, the metabolism of LTB4 prominently features the 12-hydroxyeicosanoid dehydrogenase pathway, which initially forms 12-Oxo-LTB4. nih.gov

A significant metabolic route for 12-Oxo-LTB4 is its conjugation with glutathione. nih.gov This reaction is proposed to occur via a 1,8 Michael-type addition of glutathione to the 12-Oxo-LTB4 intermediate. nih.gov This conjugation leads to the formation of several abundant metabolites, which have been characterized through mass spectrometry and chemical degradation techniques. nih.gov

Table 1: Glutathione Conjugates Derived from 12-Oxo-LTB4

| Metabolite Name | Abbreviation | Description |

|---|---|---|

| 5,12-dihydroxy-6-glutathionyl-7,9,14-eicosatrienoic acid | c-LTB3 | Result of direct glutathione conjugation. nih.gov |

| 5,12-dihydroxy-6-cysteinyl-glycyl-7,9,14-eicosatrienoic acid | d-LTB3 | A subsequent metabolite in the conjugation pathway. nih.gov |

In parallel to conjugation, 12-Oxo-LTB4 is a key precursor to dihydro metabolites. The formation of these products requires the initial oxidation of the 12-hydroxyl group of LTB4 to generate 12-Oxo-LTB4. nih.gov This step is essential for the subsequent reduction of the 10,11-double bond. nih.gov 12-Oxo-LTB4 is rapidly metabolized to 10,11-dihydro-12-oxo-LTB4. nih.govcaymanchem.com This intermediate can then be further reduced to form 10,11-dihydro-LTB4 and its stereoisomer, 10,11-dihydro-12-epi-LTB4. nih.govresearchgate.net These dihydro metabolites can undergo further biotransformation through ω-oxidation and β-oxidation. researchgate.net

Table 2: Key Dihydro Metabolites in the 12-Oxo-LTB4 Pathway

| Metabolite Name | Formation Step |

|---|---|

| 10,11-dihydro-12-oxo-LTB4 | Rapidly formed from 12-Oxo-LTB4 via reduction of the 10,11-double bond. nih.govcaymanchem.com |

| 10,11-dihydro-LTB4 | Formed by the reduction of the 12-oxo group of 10,11-dihydro-12-oxo-LTB4. caymanchem.comresearchgate.net |

| 10,11-dihydro-12-epi-LTB4 | An epimer of 10,11-dihydro-LTB4, also formed from 10,11-dihydro-12-oxo-LTB4. nih.govresearchgate.net |

Role as a Pivotal Intermediate in LTB4 Reductase Pathway

12-Oxo-LTB4 is a crucial and often transitory intermediate in the LTB4 reductase pathway, a major route for the catabolism and inactivation of LTB4. nih.govmedchemexpress.comresearchgate.net The initial and rate-limiting step in this pathway is the conversion of LTB4 to 12-Oxo-LTB4. nih.govreactome.org This oxidation is catalyzed by the enzyme LTB4 12-hydroxydehydrogenase (LTB4DH), which is also known as prostaglandin (B15479496) reductase 1 (PTGR1). reactome.orgnih.gov This enzyme-mediated conversion is considered a key step in terminating the pro-inflammatory actions of LTB4. researchgate.net

The formation of 12-Oxo-LTB4 is a prerequisite for the subsequent enzymatic reduction of the conjugated triene system. nih.gov Following its formation, 12-Oxo-LTB4 is acted upon by a cytosolic Δ10-reductase, which reduces the 10,11-double bond to yield 10,11-dihydro-12-oxo-LTB4. nih.govnih.gov The pathway proceeds with the reduction of the 12-keto group, leading to the formation of 10,11-dihydro-LTB4. caymanchem.comresearchgate.net In porcine leukocytes, 10,11-dihydro-LTB4 and 10,11-dihydro-12-oxo-LTB4 can be interconverted, suggesting they exist in equilibrium. nih.govresearchgate.net The entire sequence of reactions, starting from LTB4 and passing through the pivotal 12-Oxo-LTB4 intermediate, effectively reduces the biological activity of LTB4. nih.govresearchgate.net

Table 3: Enzymatic Steps in the LTB4 Reductase Pathway Involving 12-Oxo-LTB4

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1. Oxidation | Leukotriene B4 (LTB4) | LTB4 12-hydroxydehydrogenase (PTGR1) | 12-Oxo-LTB4 nih.govreactome.org |

| 2. Reduction (Double Bond) | 12-Oxo-LTB4 | Δ10-reductase | 10,11-dihydro-12-oxo-LTB4 nih.govnih.gov |

Biological Activity and Cellular Mechanisms of 12 Oxo Leukotriene B4 in Research Models

Comparative Potency in Cellular Responses

12-Oxo-Leukotriene B4 (12-oxo-LTB4), a metabolite of the potent inflammatory mediator Leukotriene B4 (LTB4), exhibits significantly attenuated biological activity compared to its parent compound in various cellular response models. nih.gov Research focusing on human neutrophils has consistently demonstrated that 12-oxo-LTB4 is substantially less potent in eliciting key inflammatory responses. nih.gov

In human neutrophils, a rapid increase in intracellular calcium concentration is a critical early event in cell activation. LTB4 is a powerful inducer of this response. In contrast, 12-oxo-LTB4 is markedly less effective. Studies have shown that 12-oxo-LTB4 is 60 to 100 times less potent than LTB4 at stimulating the mobilization of cytosolic calcium in these cells. nih.gov While its effect is dose-dependent, it is significantly weaker than that of LTB4. nih.gov The biological activity of 12-oxo-LTB4 is also dependent on its stereochemistry, with the 6-cis isomer being much more potent than the 6-trans isomer. nih.gov

| Compound | Relative Potency vs. LTB4 | Reference |

|---|---|---|

| Leukotriene B4 (LTB4) | 1 (Baseline) | nih.gov |

| 12-Oxo-Leukotriene B4 (12-oxo-LTB4) | 60-100 times less potent | nih.gov |

Neutrophil migration to sites of inflammation is a hallmark of the innate immune response, a process strongly induced by LTB4. inca.gov.brbohrium.com LTB4 acts as a potent chemoattractant, guiding neutrophils along a concentration gradient. nih.gov The metabolic conversion of LTB4 to 12-oxo-LTB4 serves as a mechanism to attenuate this inflammatory signal. nih.gov Corresponding with its reduced ability to mobilize calcium, 12-oxo-LTB4 is also 60 to 100 times less potent than LTB4 in stimulating neutrophil migration. nih.gov This significant reduction in chemotactic activity underscores its role as a less active metabolite in the context of inflammatory cell recruitment. In some models, 12-oxo-LTB4 is considered an inactive form of LTB4. nih.gov

| Compound | Effect on Neutrophil Migration | Relative Potency vs. LTB4 | Reference |

|---|---|---|---|

| Leukotriene B4 (LTB4) | Potent Stimulator | 1 (Baseline) | nih.gov |

| 12-Oxo-Leukotriene B4 (12-oxo-LTB4) | Weak Stimulator | 60-100 times less potent | nih.gov |

Interaction with Receptor Systems and Signaling Pathways

The cellular effects of 12-oxo-LTB4, though weaker than LTB4, are believed to be mediated through the same receptor systems, leading to phenomena such as desensitization and demonstrating weak agonist properties. nih.govnih.gov Its formation is also linked to nuclear receptor signaling pathways that regulate inflammation.

Desensitization, or homologous desensitization, is a process where prolonged or repeated exposure to an agonist results in a diminished response of the cell to subsequent stimulation by the same agonist. Research has shown that pre-exposure of human neutrophils to 12-oxo-LTB4 can desensitize the cells to subsequent LTB4-induced calcium mobilization. nih.gov This finding suggests that 12-oxo-LTB4 interacts with the LTB4 receptor system. nih.gov However, some studies indicate that this effect may be modest, noting that pretreatment with related 12-oxo compounds only slightly reduced the response to a subsequent LTB4 stimulus. nih.gov Interestingly, the structural requirements of the molecule for inducing desensitization may differ from those required for triggering calcium mobilization, suggesting a complex interaction with the receptor. nih.gov

The biological effects of LTB4 are primarily mediated through two G protein-coupled receptors: the high-affinity BLT1 and the low-affinity BLT2. nih.govplos.org The ability of 12-oxo-LTB4 to elicit cellular responses like calcium mobilization and chemotaxis, albeit weakly, and to desensitize cells to LTB4, strongly indicates that it acts as a weak agonist at LTB4 receptors. nih.govnih.gov Its activity suggests that it can bind to and activate the receptor, but with a much lower efficacy than LTB4. nih.gov There is no significant evidence to suggest that 12-oxo-LTB4 functions as a receptor antagonist.

Peroxisome Proliferator-Activated Receptor-α (PPAR-α) is a nuclear transcription factor that plays a critical role in regulating lipid metabolism and inflammation. mdpi.comresearchgate.net Research has identified LTB4 as a physiologically relevant endogenous ligand for PPAR-α. nih.govnih.gov The binding of intracellular LTB4 to PPAR-α activates it, leading to the transcription of genes involved in the catabolism of fatty acids and inflammatory lipids. mdpi.comnih.gov

One of the key enzymes induced by PPAR-α activation is involved in the degradation of LTB4 itself. nih.govnih.gov The conversion of LTB4 to 12-oxo-LTB4 is a critical step in this catabolic pathway, catalyzed by LTB4 12-hydroxydehydrogenase (PTGR1). reactome.org Therefore, 12-oxo-LTB4 is a product of a PPAR-α-driven negative feedback loop. This pathway functions to resolve inflammation: LTB4 exerts its pro-inflammatory effects via cell surface receptors (BLT1) while also entering the cell to activate PPAR-α, which in turn promotes the conversion of LTB4 into the less active 12-oxo-LTB4, thereby dampening the inflammatory response. nih.govnih.gov

Mechanistic Studies on Anti-Inflammatory Effects

Research into the biological activity of 12-Oxo-Leukotriene B4 (12-Oxo-LTB4) has largely focused on its role as a metabolite of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4). The conversion of LTB4 to 12-Oxo-LTB4 is a key mechanism for inactivating LTB4 and thereby downregulating inflammatory responses.

Inhibition of Pro-Inflammatory Actions of LTB4 via Dehydrogenation

Leukotriene B4 is a powerful chemoattractant and activator of immune cells, particularly neutrophils, playing a central role in initiating and amplifying inflammation. nih.govresearchgate.netnih.gov The biological activities of LTB4 are tightly controlled through metabolic inactivation. One of the primary pathways for this inactivation is the enzymatic conversion of LTB4 to 12-Oxo-LTB4. nih.govresearchgate.net

This process is catalyzed by the enzyme LTB4 12-hydroxydehydrogenase (LTB4DH). researchgate.netnih.gov This enzyme facilitates the dehydrogenation of the 12-hydroxyl group of LTB4, resulting in the formation of 12-Oxo-LTB4, a metabolite with significantly reduced biological activity. researchgate.net This enzymatic conversion is considered a crucial, initial step in the metabolic deactivation of LTB4 in various tissues. researchgate.net Studies have shown that this dehydrogenation effectively diminishes the pro-inflammatory capabilities of LTB4. For instance, when LTB4 was pre-incubated with purified LTB4DH, its ability to stimulate neutrophil migration and the production of superoxide (B77818) anions was markedly reduced. researchgate.net This demonstrates that the dehydrogenation process directly inhibits the key pro-inflammatory functions of LTB4. researchgate.net

Suppression of Inflammatory Processes in Cellular Models

The enzymatic conversion of LTB4 to 12-Oxo-LTB4 serves as a direct mechanism for suppressing inflammatory processes at the cellular level. By reducing the concentration of active LTB4, its ability to bind to its cell-surface receptor (BLTR) and trigger downstream inflammatory signaling is curtailed. researchgate.net

In cellular models using neutrophils, this suppression has been clearly observed. The LTB4DH-catalyzed conversion to 12-Oxo-LTB4 leads to a decrease in critical inflammatory responses such as chemotaxis (cell migration) and the production of reactive oxygen species like superoxide. researchgate.net Consequently, enhancing the catabolism of LTB4 through increased LTB4DH activity is considered a potential strategy for suppressing inflammatory processes. researchgate.net

| Cellular Model | Action of LTB4 | Effect of Dehydrogenation to 12-Oxo-LTB4 | Reference |

|---|---|---|---|

| Neutrophils | Stimulation of cell migration (chemotaxis) | Greatly diminished migration | researchgate.net |

| Neutrophils | Stimulation of superoxide anion production | Reduced production | researchgate.net |

Impact on Cytokine and Chemokine Production in vitro

While 12-Oxo-LTB4 is primarily viewed as an inactive metabolite, its formation has an indirect but significant impact on the production of cytokines and chemokines by virtue of reducing LTB4 levels. LTB4 itself can modulate the production of various cytokines. In vitro studies have shown that LTB4 can augment the production of Th1 cytokines, such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), as well as Th2 cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10) from stimulated spleen cells. nih.gov

By catalyzing the inactivation of LTB4, the LTB4DH enzyme and subsequent formation of 12-Oxo-LTB4 function as part of a negative feedback loop. This process helps to control the amplification of cytokine and chemokine cascades that are promoted by LTB4, thereby preventing an excessive inflammatory response. In certain biological contexts, the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) can precede and induce the synthesis of LTB4. nih.gov In such scenarios, the conversion to 12-Oxo-LTB4 is critical for attenuating the downstream inflammatory effects.

Research in Animal Models for Mechanistic Insights

Animal models have been instrumental in understanding the physiological relevance of 12-Oxo-LTB4 formation and the metabolic pathways that regulate LTB4 levels in vivo.

Studies in Gene Knockout Models (e.g., CYP4F18-deficient mice)

In mice, LTB4 metabolism is handled by at least two distinct pathways: ω-oxidation catalyzed by cytochrome P450 (CYP) enzymes and dehydrogenation to 12-Oxo-LTB4 by LTB4DH. nih.gov The enzyme CYP4F18 is responsible for the ω-oxidation of LTB4 in mouse neutrophils, which converts it into less active hydroxylated metabolites like 18-hydroxy-LTB4 and 19-hydroxy-LTB4. nih.govnih.gov

To investigate the roles of these parallel pathways, researchers have used CYP4F18-deficient (Cyp4f18 −/−) mice. In neutrophils isolated from these knockout mice, the production of ω-oxidation products (18-OH-LTB4 and 19-OH-LTB4) was completely absent. nih.gov However, the production of 12-Oxo-LTB4 remained unchanged compared to neutrophils from wild-type mice. nih.gov This finding confirms that the dehydrogenation pathway leading to 12-Oxo-LTB4 is independent of the CYP4F18-mediated ω-oxidation pathway and remains fully functional in its absence. nih.govresearchgate.net Despite the significant alteration in LTB4 metabolism, the absence of CYP4F18 did not lead to a major increase in inflammatory cell infiltration in a model of kidney injury, suggesting that the LTB4DH pathway to form 12-Oxo-LTB4 may provide a redundant mechanism for LTB4 inactivation. researchgate.net

| Metabolite | Metabolic Pathway | Wild-Type (WT) Mice | CYP4F18-deficient (KO) Mice |

|---|---|---|---|

| 18-hydroxy-LTB4 | ω-Oxidation | Detected | Not Detected |

| 19-hydroxy-LTB4 | ω-Oxidation | Detected | Not Detected |

| 12-Oxo-LTB4 | Dehydrogenation | Detected | Detected (No significant difference from WT) |

Analysis of Eicosanoid Profiles in Disease Models (e.g., inflammation, infection)

Analysis of lipid mediator profiles in various animal disease models has highlighted the importance of LTB4 inactivation to 12-Oxo-LTB4 in vivo.

Inflammation Models : In a mouse model of inflammation induced by renal ischemia-reperfusion injury, 12-Oxo-LTB4 was produced by both wild-type and Cyp4f18-deficient animals, underscoring that its formation is a component of the natural inflammatory response. nih.gov

Infection Models : The role of 12-Oxo-LTB4 formation is particularly evident in models of infection. In mice infected with Mycobacterium tuberculosis, the balance of pro- and anti-inflammatory eicosanoids is critical to the disease outcome. nih.gov When infected wild-type mice were administered additional LTB4, the majority of it was rapidly converted to the inactive 12-Oxo-LTB4 within the lungs. nih.gov This metabolic inactivation appears to be a protective host response, as preventing hyperinflammation is key to controlling the infection. nih.govnih.gov This is supported by findings that mice deficient in LTB4 synthesis are more resistant to the infection, but adding LTB4 back to these mice increases their susceptibility and worsens lung inflammation. nih.gov The ability of wild-type mice to efficiently convert LTB4 to 12-Oxo-LTB4 is therefore a crucial mechanism for regulating the immune response to infection. nih.govnih.gov

| Disease Model | Key Finding | Implication | Reference |

|---|---|---|---|

| Renal Ischemia-Reperfusion | 12-Oxo-LTB4 is produced during the inflammatory response. | Demonstrates in vivo formation during sterile inflammation. | nih.gov |

| Mycobacterium tuberculosis Infection | Exogenous LTB4 is rapidly metabolized to 12-Oxo-LTB4 in the lungs. | Inactivation of LTB4 is a protective mechanism to control lung hyperinflammation. | nih.gov |

Role in Pathophysiological Processes Mechanistic Research Focus

Modulation of Inflammatory Responses

12-Oxo-LTB4 plays a significant role in tempering inflammatory reactions, primarily through its formation as a less active metabolite of the highly pro-inflammatory LTB4. This biochemical conversion is a critical component of the natural processes that lead to the resolution of inflammation.

The transition from an active inflammatory state to a resolution phase is a tightly regulated process, essential for restoring tissue homeostasis. A key mechanism in this transition is the enzymatic inactivation of potent pro-inflammatory mediators. 12-Oxo-LTB4 is a prime example of a metabolite that contributes to this resolution phase. It is formed from LTB4 through the action of LTB4 12-hydroxydehydrogenase (LTBDH), which is also known as prostaglandin (B15479496) reductase 1 (PTGR1). reactome.org This enzymatic conversion results in a molecule with significantly diminished pro-inflammatory activity.

Research has demonstrated that 12-Oxo-LTB4 is substantially less potent than its precursor, LTB4, in eliciting key inflammatory responses in neutrophils. For instance, 12-Oxo-LTB4 is approximately 70-fold less effective at stimulating calcium mobilization in human neutrophils, with an EC50 of 33 nM compared to 0.46 nM for LTB4. caymanchem.com Furthermore, its ability to induce neutrophil migration is also markedly reduced, with EC50 values of 170 nM for 12-Oxo-LTB4 versus 2.7 nM for LTB4. caymanchem.com This effective "inactivation" of LTB4 through its conversion to 12-Oxo-LTB4 is a crucial step in dampening the acute inflammatory response and facilitating the transition to a state of resolution.

| Activity | LTB4 (EC50) | 12-Oxo-LTB4 (EC50) | Potency Difference (Fold) |

|---|---|---|---|

| Calcium Mobilization | 0.46 nM | 33 nM | ~70 |

| Neutrophil Migration | 2.7 nM | 170 nM | ~63 |

In the context of infectious diseases, such as tuberculosis, the balance between LTB4 and prostaglandin E2 (PGE2) appears to be crucial in the pathogenesis of the disease. nih.gov In a murine model of Mycobacterium tuberculosis infection, a significant portion of supplementary LTB4 was metabolized to the inactive 12-Oxo-LTB4 in the lungs. nih.gov This finding, coupled with the observation that high levels of PGE2 were also present, suggests that the regulated conversion of LTB4 to 12-Oxo-LTB4 is a key factor in maintaining the delicate balance between these lipid mediators to prevent excessive inflammation. nih.gov Furthermore, at a signaling level, LTB4 and PGE2 can have opposing effects on intracellular cyclic AMP (cAMP) levels in alveolar macrophages, which in turn regulates phagocytosis. nih.gov While LTB4 can counteract the inhibitory effects of PGE2, the formation of the less active 12-Oxo-LTB4 would likely shift this balance, allowing for the resolution of the inflammatory response.

Implications in Cellular Homeostasis

Beyond its role in inflammation, the pathway leading to the formation of 12-Oxo-LTB4 has been implicated in the fundamental cellular processes of survival, proliferation, and cell cycle regulation.

The LTB4 signaling pathway is known to promote the proliferation of various cancer cell lines. researchgate.net Consequently, the metabolic inactivation of LTB4 to 12-Oxo-LTB4 is emerging as a mechanism for controlling cell growth. In lung cancer cell lines, the restoration of LTBDH/PGR expression, the enzyme that produces 12-Oxo-LTB4, has been shown to inhibit cell growth and induce apoptosis. nih.gov This suggests that the conversion of pro-proliferative LTB4 to the less active 12-Oxo-LTB4 is a critical step in this tumor-suppressive effect. The loss of LTBDH/PGR expression in tumors could lead to an accumulation of LTB4, thereby promoting cancer cell survival and proliferation. nih.gov While direct studies on the effects of exogenously applied 12-Oxo-LTB4 on cancer cell proliferation are limited, the existing evidence strongly points towards an anti-proliferative role for this metabolic pathway.

The influence of the LTB4 pathway on cell proliferation is intrinsically linked to the regulation of the cell cycle. While direct evidence for a role of 12-Oxo-LTB4 in cell cycle regulation is still emerging, studies on the effects of blocking the LTB4 pathway provide important insights. For instance, LTB4 receptor antagonists have been shown to induce S-phase cell cycle arrest in human pancreatic cancer cells. researchgate.net This indicates that the pro-proliferative effects of LTB4 are, at least in part, mediated through the promotion of cell cycle progression. By converting LTB4 to the less active 12-Oxo-LTB4, the LTBDH/PGR enzyme likely contributes to a reduction in the signals that drive cells through the cell cycle, thereby exerting a growth-inhibitory effect.

Relevance in Disease Models (Mechanistic & Biomarker Research)

The involvement of 12-Oxo-LTB4 in fundamental biological processes translates to its relevance in various disease models, where it has been studied for its mechanistic role and potential as a biomarker.

In a murine model of wound healing, 12-Oxo-LTB4 was identified as a component of a mixture of oxylipins that collectively act to dampen inflammation. pnas.org This highlights its role in promoting the resolution of physiological inflammation in the context of tissue repair.

In the realm of infectious diseases, the metabolism of LTB4 to 12-Oxo-LTB4 has been investigated in a mouse model of Mycobacterium tuberculosis infection. nih.gov The conversion of the potent chemoattractant LTB4 to its inactive metabolite, 12-Oxo-LTB4, within the infected lungs points to a host mechanism to control excessive inflammation and tissue damage. nih.gov

From a biomarker perspective, while LTB4 has been investigated as a potential biomarker for diseases like pancreatic cancer, the levels of its metabolites, including 12-Oxo-LTB4, could also provide valuable diagnostic or prognostic information. nih.gov For instance, in severe COVID-19, high levels of various eicosanoids, including metabolites of LTB4, have been detected in the lungs of patients, suggesting a potential role for these lipids as biomarkers of disease severity. caymanchem.com

| Disease Model | Organism/System | Key Findings Related to 12-Oxo-LTB4 | Reference |

|---|---|---|---|

| Wound Healing | Mouse (skin punch biopsy) | Component of an oxylipin mixture that dampens inflammation. | pnas.org |

| Tuberculosis | Mouse (Mycobacterium tuberculosis infection) | Formation from LTB4 in the lungs as a mechanism to control inflammation. | nih.gov |

| Lung Cancer | Human cell lines (in vitro and in vivo) | Increased production via restored LTBDH/PGR expression leads to growth inhibition and apoptosis. | nih.gov |

| Severe COVID-19 | Human (lung samples) | Elevated levels of LTB4 metabolites suggest potential as a biomarker. | caymanchem.com |

Altered Metabolism in Specific Organ Pathologies (e.g., renal ischemia)

The metabolism of the potent inflammatory mediator Leukotriene B4 (LTB4) is a critical process for regulating inflammation, and its alteration is implicated in organ-specific pathologies such as renal injury. In the kidney, LTB4 can be biosynthesized under various pathological conditions. researchgate.net A major metabolic pathway for LTB4 inactivation in the kidney involves its conversion to 12-Oxo-LTB4. researchgate.net This conversion is catalyzed by the enzyme LTB4 12-hydroxydehydrogenase (LTB4DH), which specifically acts on the 12(R)-hydroxy group of LTB4. researchgate.net

Research using a porcine model has demonstrated that the kidney possesses high enzymatic activity for this conversion, suggesting this pathway is a primary mechanism for LTB4 inactivation in this organ. researchgate.net The resulting metabolite, 12-Oxo-LTB4, is significantly less biologically active than its precursor. researchgate.net

Studies on renal ischemia-reperfusion injury, a significant cause of acute renal failure, have further explored the metabolic pathways of LTB4. nih.govbrieflands.com In mouse models of renal ischemia, the production of 12-Oxo-LTB4 via the LTB4 12-hydroxydehydrogenase pathway has been observed in neutrophils. nih.gov Interestingly, in mice deficient in the CYP4F18 enzyme, which is involved in a different LTB4 metabolic pathway (omega-oxidation), there were no significant differences in the production of 12-Oxo-LTB4 compared to wild-type mice. nih.gov This indicates that the LTB4DH pathway is an independent and robust mechanism for LTB4 metabolism in the context of renal pathology. nih.gov While LTB4 itself is suggested to contribute to accelerated hyperlipidaemic renal injury, its inactivation to 12-Oxo-LTB4 represents a key regulatory control point. documentsdelivered.com

Association with Oncogenic Transformation in cellular models

The LTB4 signaling pathway has been linked to oncogenic transformation, with aberrant elevations of LTB4 levels noted in various cancer cells. spandidos-publications.complos.org LTB4 can stimulate the proliferation and survival of cancer cells by activating its cell surface receptor. spandidos-publications.comresearchgate.net The metabolic inactivation of LTB4 to 12-Oxo-LTB4 by the enzyme LTB4 12-hydroxydehydrogenase (LTB4DH, also known as 15-oxo-prostaglandin 13-reductase or PTGR1) is therefore considered a crucial tumor-suppressive mechanism. spandidos-publications.comnih.gov

The enzyme LTB4DH catalyzes the oxidation of the pro-inflammatory and pro-proliferative LTB4 into the less active 12-Oxo-LTB4. spandidos-publications.comresearchgate.net This action effectively reduces the amount of LTB4 available to activate its receptor, thereby suppressing survival and proliferation signals. spandidos-publications.comresearchgate.net Consequently, LTB4DH is characterized as a chemopreventive and tumor suppressor gene. nih.gov

Studies in human hepatoma HepG2 cells have shown that the pharmacological induction of LTB4DH expression can suppress in vitro oncogenic transformation. spandidos-publications.comnih.gov The induction of this enzyme led to an attenuation of focus formation and anchorage-independent growth, two key indicators of oncogenic potential. nih.gov Similarly, restoration of LTB4DH/PGR expression in lung cancer cell lines (H1299 and A549) resulted in growth inhibition and induced apoptosis. nih.gov These findings highlight the pivotal role of the LTB4-to-12-Oxo-LTB4 metabolic conversion in counteracting oncogenic processes. nih.govnih.gov The loss of LTB4DH/PGR expression in tumors could lead to elevated LTB4 levels, promoting cancer growth. nih.gov

| Cellular Model | Key Enzyme | Action | Effect on Oncogenic Transformation | Reference |

|---|---|---|---|---|

| Human Hepatoma (HepG2) | LTB4 12-hydroxydehydrogenase (LTB4DH) | Pharmacological induction of expression | Suppressed focus formation and anchorage-independent growth | spandidos-publications.comnih.gov |

| Lung Cancer (H1299, A549) | LTB4DH/15-oxo-prostaglandin 13-reductase (LTBDH/PGR) | Restoration of expression | Induced apoptosis and growth inhibition | nih.gov |

Role in Immunological Responses (e.g., host defense)

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in host defense and innate immunity. nih.govoup.com It is a powerful chemoattractant for neutrophils and stimulates various leukocyte functions, including phagocytosis, the release of antimicrobial peptides, and the production of inflammatory cytokines, which are essential for clearing pathogens. oup.combiorxiv.org

The biological activity of LTB4 is tightly regulated by its rapid metabolism into less active compounds, including 12-Oxo-LTB4. oup.com This metabolic conversion serves as a natural control mechanism to limit the inflammatory impact of LTB4. oup.com Research has shown that 12-Oxo-LTB4 is substantially less potent than its precursor in eliciting key immunological responses. caymanchem.commedchemexpress.com For instance, it is about 70-fold less potent than LTB4 at stimulating calcium mobilization in human neutrophils and significantly less effective at inducing neutrophil migration. caymanchem.com

| Biological Activity | Compound | EC₅₀ Value | Reference |

|---|---|---|---|

| Calcium Mobilization (Human Neutrophils) | LTB4 | 0.46 nM | caymanchem.com |

| 12-Oxo-LTB4 | 33 nM | caymanchem.commedchemexpress.com | |

| Neutrophil Migration | LTB4 | 2.7 nM | caymanchem.com |

| 12-Oxo-LTB4 | 170 nM | caymanchem.commedchemexpress.com |

Further studies have demonstrated that 12-Oxo-LTB4 can act as a natural inhibitor of LTB4-mediated responses. oup.com It has been shown to inhibit the migration, degranulation, and leukotriene biosynthesis induced by LTB4 in neutrophils. oup.com By competing for or otherwise modulating the LTB4 receptor (BLT1) without causing strong activation, 12-Oxo-LTB4 effectively curtails the pro-inflammatory and host defense actions of LTB4. oup.com This inhibitory role underscores the importance of LTB4 metabolism in resolving inflammation and maintaining immune homeostasis. oup.com

Analytical Methodologies for 12 Oxo Leukotriene B4 in Research

Chromatographic Techniques

Chromatographic methods provide the foundational separation power necessary to isolate 12-Oxo-LTB4 from a multitude of other structurally similar eicosanoids and endogenous compounds. High-performance liquid chromatography and its advanced counterpart, ultra-high-performance liquid chromatography, are the cornerstones of these analytical strategies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) has been instrumental in the purification and initial characterization of 12-Oxo-LTB4 and its metabolites. In early studies, HPLC was used to purify metabolites of LTB4, including 10,11-dihydro-12-oxo-LTB4, from biological samples such as porcine leukocytes, allowing for their subsequent identification. nih.govnih.govresearchgate.net The technique's ability to separate compounds based on their physicochemical properties makes it an essential first step in many analytical workflows.

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. While specific applications detailing the analysis of 12-Oxo-LTB4 are part of broader eicosanoid profiling, the methodologies developed for LTB4 are directly applicable. For instance, a UHPLC-PDA (Photodiode Array) method developed for urinary LTB4 utilized a mobile phase consisting of an acidic aqueous solution and acetonitrile (B52724) with a flow rate of 500 µL/min and a column temperature of 37°C. researchgate.netresearchgate.net Such conditions can be optimized for the specific separation of 12-Oxo-LTB4. The coupling of UHPLC with mass spectrometry (UHPLC-MS/MS) has become a powerful tool for the sensitive and selective quantification of a wide array of eicosanoids, including metabolites of LTB4. nih.gov

Reversed-Phase HPLC for Metabolite Quantification

Reversed-phase HPLC is a widely adopted technique for the separation and quantification of LTB4 and its metabolites, including 12-Oxo-LTB4. nih.govnih.gov This method separates molecules based on their hydrophobicity. A rapid and sensitive reversed-phase HPLC procedure has been reported for the simultaneous separation and quantification of numerous leukotrienes, demonstrating the capability of this technique to resolve complex mixtures of these lipid mediators. nih.govnih.gov The optimization of reversed-phase HPLC, often used in conjunction with solid-phase extraction for sample cleanup, allows for the quantification of multiple metabolites in a single analytical run without the need for derivatization. nih.govnih.gov

Table 1: Exemplary Chromatographic Conditions for Leukotriene Analysis

| Parameter | HPLC for LTB4 Metabolites | UHPLC-PDA for LTB4 |

|---|---|---|

| Column | Reversed-Phase C18 | Not specified |

| Mobile Phase | Gradient elution with aqueous/organic solvents | 95% (v/v) acidic aqueous solution, 5% (v/v) acetonitrile |

| Flow Rate | Not specified | 500 µL/min |

| Detection | UV Absorbance (e.g., 230 nm for dihydro metabolites) nih.govnih.govresearchgate.net | Photodiode Array (PDA) |

| Column Temperature | Not specified | 37 ± 0.1 °C researchgate.netresearchgate.net |

Mass Spectrometry Approaches

Mass spectrometry (MS) provides unparalleled sensitivity and specificity for the structural elucidation and quantification of 12-Oxo-LTB4. When coupled with chromatographic separation, MS-based methods are the gold standard for eicosanoid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Structure Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS), particularly in tandem with mass spectrometry (GC-MS/MS), is a powerful technique for the structural identification of 12-Oxo-LTB4 and its metabolites. nih.gov Due to the low volatility of these compounds, derivatization is a necessary step prior to analysis. A common approach involves the conversion of the carboxylic acid group to a pentafluorobenzyl (PFB) ester and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. rndsystems.com This derivatization enhances the volatility and thermal stability of the analytes for GC analysis. nih.govacs.org

Electron impact (EI) ionization of these derivatives results in unique fragmentation patterns that are indicative of the oxo substituent and the positions of double bonds, allowing for definitive structure confirmation. rndsystems.com For instance, the analysis of the PFB ester, TMS ether derivative of 12-oxo metabolites has been shown to yield characteristic fragment ions. rndsystems.com GC-MS has been successfully used to structurally identify novel LTB4 metabolites, such as 10,11-dihydro-LTB4 and 10,11-dihydro-12-oxo-LTB4, in biological samples like human monocytes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of 12-Oxo-LTB4 and other eicosanoids in biological matrices due to its exceptional sensitivity and specificity. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the precise detection and fragmentation abilities of tandem mass spectrometry.

LC-MS/MS methods for LTB4 have been developed with sensitivities in the low pg/ml range, demonstrating the power of this approach for detecting endogenous levels of these potent lipid mediators. nih.gov In a typical LC-MS/MS workflow, the precursor ion corresponding to the [M-H]⁻ of 12-Oxo-LTB4 (m/z 333.2) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the specificity of detection. While specific transitions for 12-Oxo-LTB4 are established in specialized laboratories, the principles are similar to those for LTB4, where mass transitions such as 335.0→194.9 m/z are monitored. nih.gov The development of robust LC-MS/MS methods is crucial for accurately assessing the levels of 12-Oxo-LTB4 in research settings, providing valuable insights into the metabolic pathways of leukotrienes in health and disease.

Table 2: Mass Spectrometry Parameters for the Analysis of LTB4 and its Metabolites

| Technique | Derivatization | Ionization Mode | Typical Application | Key Findings |

|---|---|---|---|---|

| GC-MS/MS | Pentafluorobenzyl (PFB) ester, Trimethylsilyl (TMS) ether rndsystems.com | Electron Impact (EI) rndsystems.com | Structure identification and quantification | Provides unique fragmentation patterns indicative of molecular structure. nih.govrndsystems.com |

| LC-MS/MS | None required | Electrospray Ionization (ESI), typically negative mode | Sensitive and specific quantification in biological fluids | Achieves low limits of quantification (pg/ml range) for related compounds. nih.gov |

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray ionization-mass spectrometry (ESI-MS) is a cornerstone technique for the analysis of eicosanoids, including 12-oxo-LTB4. lipidmaps.org Due to the presence of a carboxylic acid group, 12-oxo-LTB4 is readily ionized in negative ESI mode, which is optimal for detecting acidic lipid mediators. mzcloud.orgforensicrti.org In this mode, the molecule accepts a negative charge, typically through the loss of a proton, to form the deprotonated molecule [M-H]⁻. nih.gov Given the molecular weight of 12-oxo-LTB4 is 334.4 g/mol , its primary precursor ion is observed at a mass-to-charge ratio (m/z) of 333.4. caymanchem.comnih.gov The specific parameters of the ESI source, such as ion spray voltage, source temperature, and nebulizing gas flows, are carefully optimized to achieve stable and efficient ionization, maximizing the signal intensity for subsequent mass analysis. lipidmaps.orgnih.gov

Multiple Reaction Monitoring (MRM) Mode in LC-MS/MS

For highly sensitive and specific quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is operated in multiple reaction monitoring (MRM) mode. forensicrti.orgfrontiersin.org This technique provides exceptional selectivity by monitoring a specific, predefined fragmentation reaction for the target analyte. forensicrti.org In the first stage of the mass spectrometer, the precursor ion of 12-oxo-LTB4 (m/z 333.4) is isolated. caymanchem.comnih.gov This ion is then fragmented in a collision cell through collision-induced dissociation (CID), generating a series of characteristic product ions. forensicrti.org In the final stage, one or two of these specific product ions are selected and monitored. forensicrti.org

The combination of the precursor ion and a specific product ion is known as a "transition." forensicrti.orgresearchgate.net By monitoring these unique transitions, MRM can effectively filter out background noise from complex biological matrices, allowing for quantification at very low concentrations, often in the picogram-per-milliliter range. nih.gov The selection of which product ions to monitor and the optimization of collision energy are determined empirically to yield the highest signal intensity and specificity for 12-oxo-LTB4. lipidmaps.org

| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Mode | Notes |

|---|---|---|---|---|

| 12-Oxo-LTB4 | 333.4 | Specific fragment m/z | Negative | Monitors the primary transition for quantification. |

| 12-Oxo-LTB4 | 333.4 | Second specific fragment m/z | Negative | Monitors a secondary transition for confirmation. |

*Product ions are determined experimentally from the fragmentation spectrum of a pure standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including 12-oxo-LTB4. While MS techniques are powerful for detection and quantification, NMR provides detailed information about the carbon-hydrogen framework of the molecule. In the context of the chemical synthesis of 12-oxo-LTB4, ¹H NMR and ¹³C NMR are used to confirm that the target molecule has been successfully created. acs.org These analyses verify the exact placement of the oxo group at the C-12 position, confirm the geometry (Z or E) of the four double bonds, and establish the stereochemistry of the hydroxyl group at the C-5 position. nih.govacs.org The complete spectral characterization by NMR serves as the ultimate proof of structure, ensuring that the standard used in quantitative studies is correct. acs.orgrsc.org

Immunoassays (e.g., EIA, RIA) in Research Contexts

Immunoassays, such as Enzyme Immunoassays (EIA) and Radioimmunoassays (RIA), are methods used for quantifying eicosanoids based on antibody-antigen recognition. These assays are typically designed in a competitive format where the analyte in a sample (e.g., 12-oxo-LTB4) competes with a labeled standard (enzyme- or radio-labeled) for a limited number of antibody binding sites. The amount of signal generated by the labeled standard is inversely proportional to the concentration of the analyte in the sample.

While immunoassays for the parent compound, leukotriene B4 (LTB4), are commercially available, their use for the specific measurement of 12-oxo-LTB4 in research presents significant challenges. The primary issue is antibody specificity and cross-reactivity. An antibody developed against LTB4 may exhibit some degree of binding to its metabolites, including 12-oxo-LTB4, but the affinity is often different and unpredictable. mzcloud.org This potential for cross-reactivity can lead to an over- or underestimation of the true 12-oxo-LTB4 concentration, as the assay may be measuring multiple compounds simultaneously. Therefore, without an antibody specifically raised and validated against 12-oxo-LTB4, data from immunoassays in complex biological fluids must be interpreted with caution, and chromatographic separation prior to the assay is often required for accurate results. mzcloud.org

Sample Preparation Techniques for Complex Biological Matrices

The analysis of 12-oxo-LTB4 from biological matrices such as plasma, serum, or cell culture media requires extensive sample preparation to remove interfering substances like proteins and salts and to concentrate the analyte.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of leukotrienes from biological fluids. nih.govnih.gov The most common approach utilizes reversed-phase sorbents, such as octadecyl-silica (C18). nih.gov In this method, the aqueous sample is first acidified and then passed through the C18 cartridge. The nonpolar 12-oxo-LTB4 is retained on the hydrophobic sorbent while polar, interfering compounds are washed away. The analyte is then eluted from the cartridge with an organic solvent like methanol (B129727) or acetonitrile. This process effectively isolates the lipid fraction from the bulk of the biological matrix, leading to a cleaner extract for subsequent LC-MS/MS analysis. nih.gov

Liquid-liquid extraction (LLE) is another common method for isolating lipids from aqueous biological samples. This technique relies on the differential solubility of 12-oxo-LTB4 in immiscible aqueous and organic phases. The biological sample is typically mixed with an organic solvent or a mixture of solvents. Due to its lipid nature, 12-oxo-LTB4 partitions into the organic layer, leaving behind water-soluble interferents in the aqueous layer. The organic phase is then separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the analytical instrument. One published method for related leukotrienes involves an extraction system using an isopropanol/dichloromethane mixture to achieve high recovery rates. rsc.org

Internal Standard Applications for Quantification

The accurate and precise quantification of 12-oxo-leukotriene B4 (12-Oxo-LTB4) in biological matrices is critically dependent on the use of appropriate internal standards. These standards are essential for correcting for the variability inherent in analytical procedures, including sample extraction, derivatization, and instrumental analysis. The most effective internal standards are stable isotope-labeled analogs of the analyte, as they share nearly identical physicochemical properties with the target compound, ensuring they behave similarly throughout the analytical process.

In the context of leukotriene analysis, particularly with mass spectrometry-based methods, deuterated standards are widely employed. For the quantification of leukotriene B4 (LTB4) and its metabolites, such as 12-Oxo-LTB4, deuterated compounds are utilized as internal standards. nih.gov These standards, which have one or more hydrogen atoms replaced by deuterium (B1214612), are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer.

A commonly used internal standard for the analysis of LTB4 and its related compounds is leukotriene B4-d4 (LTB4-d4). nih.gov This standard contains four deuterium atoms, providing a distinct mass shift from the endogenous, unlabeled 12-Oxo-LTB4. nih.gov The co-elution of the analyte and the deuterated internal standard during chromatography, coupled with their distinct mass-to-charge ratios in the mass spectrometer, allows for highly accurate and precise quantification. This approach effectively compensates for any loss of analyte during sample preparation and for variations in ionization efficiency in the mass spectrometer's source.

The application of such internal standards is a cornerstone of robust bioanalytical method development for 12-Oxo-LTB4. Research focusing on the metabolism of LTB4 often involves the quantification of its various metabolites, including 10,11-dihydro-12-oxo-LTB4. nih.gov In these studies, the use of stable isotope-labeled internal standards is crucial for achieving the necessary sensitivity and selectivity to accurately measure the low concentrations of these compounds typically found in biological samples. nih.gov

Synthetic Methodologies and Chemical Biology Applications

Total Synthesis of 12-Oxo-Leukotriene B4 and its Dihydro Metabolites

The total synthesis of 12-oxo-LTB4 and its key metabolites, such as 10,11-dihydro-12-oxo-LTB4, has been a significant achievement, providing pure material for biological and analytical studies.

A reported synthesis of 12-oxo-LTB4 established its structure and confirmed its identity as a pivotal intermediate in the metabolism of leukotriene B4 (LTB4). acs.org This metabolite is formed through the action of LTB4 12-hydroxydehydrogenase. caymanchem.com

Furthermore, the first total synthesis of 10,11-dihydro-12-oxo-LTB4, a crucial intermediate in the "LTB4 reductase pathway," has been accomplished. This pathway is a major route for the metabolic inactivation of LTB4. The synthesis provided an unambiguous structural confirmation of the metabolite that had been previously isolated from porcine leukocytes.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve synthesizing analogs of a parent compound to determine which chemical moieties are critical for its biological activity. While extensive SAR studies have been conducted for LTB4, leading to the development of potent receptor agonists and antagonists, similar comprehensive studies focused specifically on a series of 12-oxo-LTB4 analogs are not widely detailed in the scientific literature. nih.govnih.gov

However, the biological activity of 12-oxo-LTB4 itself has been characterized and compared to its parent compound, LTB4. These findings show that the oxidation of the C12 hydroxyl group to a ketone significantly reduces its pro-inflammatory potency. 12-oxo-LTB4 is approximately 70-fold less potent than LTB4 at stimulating calcium mobilization in human neutrophils. caymanchem.com A similar reduction in potency is observed in neutrophil migration assays. caymanchem.commedchemexpress.com This indicates that the (S)-hydroxyl group at the C12 position is a critical structural feature for the high-potency biological activity of LTB4.

Biological Activity Comparison: LTB4 vs. 12-Oxo-LTB4

| Compound | Biological Assay | EC₅₀ Value (nM) | Reference |

|---|---|---|---|

| Leukotriene B4 (LTB4) | Calcium Mobilization (Human Neutrophils) | 0.46 | caymanchem.com |

| 12-Oxo-Leukotriene B4 (12-Oxo-LTB4) | Calcium Mobilization (Human Neutrophils) | 33 | caymanchem.commedchemexpress.com |

| Leukotriene B4 (LTB4) | Neutrophil Migration | 2.7 | caymanchem.com |

| 12-Oxo-Leukotriene B4 (12-Oxo-LTB4) | Neutrophil Migration | 170 | caymanchem.commedchemexpress.com |

Development of Research Probes and Affinity Ligands

Research probes, such as fluorescently tagged or biotinylated derivatives, and affinity ligands are vital tools for studying the interactions of molecules with their biological targets. These tools can be used to visualize the location of a compound in cells, identify binding partners, and purify specific enzymes or receptors.

Despite the importance of such tools, the development and application of research probes and affinity ligands designed specifically from the 12-oxo-LTB4 scaffold are not prominently featured in the available scientific literature. Research in this area has more commonly focused on the parent molecule, LTB4.

Applications in Mechanistic Investigations through Synthetic Routes

The availability of chemically synthesized 12-oxo-LTB4 has been indispensable for conducting precise mechanistic studies of eicosanoid metabolism. Synthetic routes provide a reliable source of pure material, which is crucial for confirming the identity of metabolites produced in biological systems and for investigating the enzymes involved in these pathways.

For instance, synthetic 12-oxo-LTB4 serves as an authentic standard in analytical techniques like gas chromatography/mass spectrometry (GC/MS). nih.gov Researchers have used this standard to definitively identify the products of LTB4 metabolism in various cell types, such as hepatic Ito cells, confirming the operation of specific reductase and dehydrogenase pathways. nih.gov The ability to compare biologically derived samples to a synthetic standard is a cornerstone of metabolic research, eliminating ambiguity in structural assignment.

Furthermore, access to synthetic 12-oxo-LTB4 and its metabolites allows for detailed kinetic studies of the enzymes responsible for their formation and degradation, such as LTB4 12-hydroxydehydrogenase. caymanchem.com By using the synthetic compound as a substrate or a product standard, researchers can characterize enzyme function, efficiency, and inhibition, which is fundamental to understanding how LTB4 signaling is terminated.

Future Research Avenues and Methodological Advancements

Elucidation of Undiscovered Metabolic Pathways and Enzymes

While the formation of 12-Oxo-LTB4 from LTB4 by LTB4 12-hydroxydehydrogenase (PTGR1) is established, its further metabolism involves complex pathways that warrant further investigation. Research indicates that 12-Oxo-LTB4 can be rapidly converted to 10,11-dihydro-12-oxo-LTB4 by an enzyme with Δ10-reductase activity. caymanchem.comresearchgate.net Subsequently, 10,11-dihydro-12-oxo-LTB4 can be reduced to 10,11-dihydro-LTB4 and 10,11-dihydro-12-epi-LTB4, which may then undergo ω-oxidation, β-oxidation, or elongation. researchgate.net These metabolic steps lead to the formation of ω-carboxymetabolites, which are excreted in urine and feces. researchgate.net

Future studies should aim to: